6-hydroxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-methylpyridin-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-7-2-3-12-9(4-7)15-11(17)8-5-10(16)14-6-13-8/h2-6H,1H3,(H,12,15,17)(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGGONJKEINACW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=O)NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide typically involves the reaction of 4-methylpyridine with appropriate reagents to introduce the hydroxy and carboxamide groups. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines, 1,3-binucleophiles, and various nucleophilic reagents. Reaction conditions often involve the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Major Products
The major products formed from these reactions include pyrazolo[3,4-b]pyridines, angular pyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrimidines, and other heterocyclic compounds .
Scientific Research Applications
6-hydroxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 6-hydroxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence lists several compounds that share partial structural or functional group similarities with 6-hydroxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide. Below is a comparative analysis based on molecular features , pricing , and availability :
Table 1: Structural and Commercial Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Price per Gram (USD) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₁H₁₁N₃O₂ | 217.23 | 8.00 | Pyrimidine, hydroxyl, carboxamide |
| 2-cyanopyridine | C₆H₄N₂ | 104.11 | 5.00 | Pyridine, nitrile |
| 4-nitrophenol | C₆H₅NO₃ | 139.11 | 6.00 | Phenol, nitro |
| 5-bromo-1-methyl-1H-imidazole | C₄H₅BrN₂ | 161.00 | 7.00 | Imidazole, bromine, methyl |
| 2-bromothiophene | C₄H₃BrS | 163.03 | 4.50 | Thiophene, bromine |
Key Observations:
Structural Complexity: The target compound has a higher molecular weight (217.23 g/mol) compared to simpler analogs like 2-cyanopyridine (104.11 g/mol) or 4-nitrophenol (139.11 g/mol), reflecting its hybrid pyrimidine-pyridine architecture. The carboxamide linkage distinguishes it from halogenated derivatives (e.g., 5-bromo-1-methyl-1H-imidazole) or sulfur-containing heterocycles (e.g., 2-bromothiophene).
Pricing Trends: At $8.00/g, this compound is more expensive than 2-cyanopyridine ($5.00/g) or 2-bromothiophene ($4.50/g), likely due to its synthetic complexity and niche demand .
In contrast, halogenated compounds (e.g., 5-bromo-1-methyl-1H-imidazole) are often intermediates for cross-coupling reactions, suggesting divergent applications .
Research Findings (Limitations):
The provided evidence lacks pharmacological, thermodynamic, or spectroscopic data for direct experimental comparisons. For example:
- No solubility, stability, or bioactivity data are available to contrast with analogs.
- No synthetic routes or yield comparisons are provided.
Notes on Evidence Limitations and Recommendations
- Gaps in Data : The evidence focuses on commercial specifications rather than scientific properties. Critical parameters (e.g., pKa, logP, biological activity) are absent, limiting mechanistic comparisons.
- Suggested Follow-Up : Further studies should explore:
- Structure-Activity Relationships (SAR) : Modifying the pyrimidine or pyridine moieties to assess pharmacological effects.
- Synthetic Accessibility : Cost-benefit analysis of producing this compound versus simpler derivatives.
Biological Activity
6-hydroxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a hydroxyl group and a carboxamide moiety, along with a methyl group on the pyridine ring. This unique structure contributes to its biological activity.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antibacterial and antifungal properties. For instance, it has shown significant inhibition against various bacterial strains, indicating its potential as an antimicrobial agent.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines, suggesting a mechanism that may be beneficial in treating inflammatory diseases .
Anticancer Potential
Several studies have focused on the anticancer properties of this compound. It has shown promise in inhibiting cell proliferation in various cancer cell lines, including breast and lung cancer models. The IC50 values for these effects suggest potent activity, making it a candidate for further development as an anticancer drug .
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their activity through competitive or non-competitive mechanisms.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, modulating signaling pathways crucial for cell survival and proliferation.
Table 1: Biological Activity Summary
| Mechanism | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Binds to active sites of enzymes | |
| Receptor Interaction | Modulates signaling pathways |
Case Studies
-
Anticancer Activity :
A study conducted by Li et al. (2022) found that this compound inhibited the proliferation of H460 (lung cancer) cells with an IC50 value of approximately 1.5 µM. This suggests its potential utility in lung cancer therapy . -
Anti-inflammatory Effects :
In a model of acute inflammation, the compound significantly reduced levels of TNF-alpha and IL-6 cytokines in vitro, indicating its role as a potential anti-inflammatory agent .
Q & A
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases or antimicrobial targets. For example, pyrimidine-carboxamides show high affinity for E. coli dihydrofolate reductase (binding energy ≤ -8.5 kcal/mol) .
- DFT Calculations : To optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
How can stability and degradation profiles be evaluated under experimental conditions?
Advanced Research Question
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor via HPLC for degradation products.
- Mass Spectrometry : Identify degradation pathways (e.g., hydrolysis of the amide bond).
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >200°C inferred from analogs) .
What advanced applications are emerging for this compound beyond basic bioactivity?
Advanced Research Question
- Targeted Drug Delivery : Conjugation with nanoparticles (e.g., PEGylated liposomes) to enhance bioavailability .
- Chemical Probes : Fluorescent labeling (e.g., BODIPY tags) for real-time tracking of cellular uptake .
- Supramolecular Chemistry : Study self-assembly properties driven by hydrogen-bonding motifs .
How can researchers address low solubility in aqueous buffers during in vitro assays?
Q. Methodological Focus
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
- pH Adjustment : Ionize the hydroxy group (pKa ~8–10) by testing buffers at pH 7.4–9.0.
- Nanoformulation : Encapsulate in PLGA nanoparticles to improve dissolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
